

An In-depth Technical Guide to 3-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzoic acid

Cat. No.: B1333228

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Bromo-5-fluorobenzoic acid, identified by CAS number 176548-70-2, is a halogenated aromatic carboxylic acid of significant interest to the scientific community. Its trifunctional nature—featuring a carboxylic acid group, a bromine atom, and a fluorine atom on a benzene ring—makes it a highly versatile and valuable building block in modern organic synthesis. The strategic positioning of these functional groups provides distinct reactive sites, enabling regioselective modifications and facilitating its use in the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, characteristic reactivity, and key applications, particularly in the fields of pharmaceutical development and agrochemical research. It is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals in drug discovery and materials science.

Core Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. **3-Bromo-5-fluorobenzoic acid** is typically a white to off-white crystalline powder.^[1] A summary of its key properties is presented below.

Property	Value	Source
CAS Number	176548-70-2	[1]
Molecular Formula	C ₇ H ₄ BrFO ₂	[1] [2]
Molecular Weight	219.01 g/mol	[1] [2]
Appearance	White to almost white powder/crystal	[1]
Melting Point	142 - 146 °C	[1]
pKa	3.47 ± 0.10 (Predicted)	[3]
Solubility	Insoluble in water.	[3] [4]
Storage	Room temperature	[1] [2]

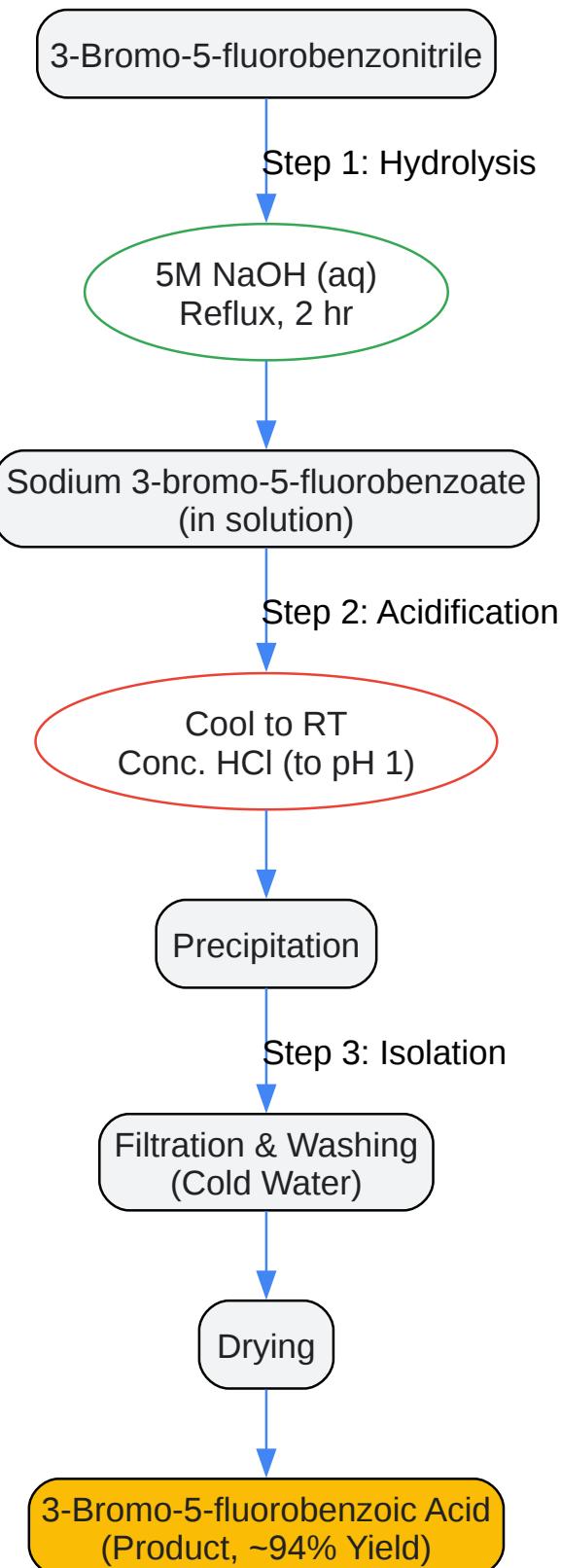
Spectroscopic Profile for Structural Validation

Confirmation of the molecular structure is paramount for ensuring the integrity of experimental outcomes. Spectroscopic methods provide a definitive fingerprint for **3-Bromo-5-fluorobenzoic acid**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. A typical spectrum in deuterated methanol (CD₃OD) shows signals in the aromatic region corresponding to the three protons on the benzene ring. One reported analysis describes peaks at δ 6.31 (dt, J = 8.08, 2.02 Hz, 1H), δ 6.37-6.43 (m, 1H), and δ 6.68 (s, 1H).[\[4\]](#) The splitting patterns (doublet of triplets, multiplet, singlet) and coupling constants are dictated by the relative positions of the protons and their coupling to the fluorine atom.
- ¹³C NMR and ¹⁹F NMR: Carbon and fluorine NMR provide further structural confirmation. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms, with the carbon atoms bonded to fluorine exhibiting characteristic splitting (C-F coupling). The ¹⁹F NMR spectrum will show a single resonance, confirming the presence of the single fluorine atom.
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br)

exist in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[5]

- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch from the carboxylic acid (typically \sim 2500-3300 cm^{-1}), a sharp C=O stretch for the carbonyl group (\sim 1700 cm^{-1}), and C-Br and C-F stretching vibrations in the fingerprint region.


Synthesis and Manufacturing Pathways

The reliable synthesis of **3-Bromo-5-fluorobenzoic acid** is crucial for its availability as a research chemical and industrial intermediate. A common and high-yielding laboratory-scale preparation involves the hydrolysis of a nitrile precursor.

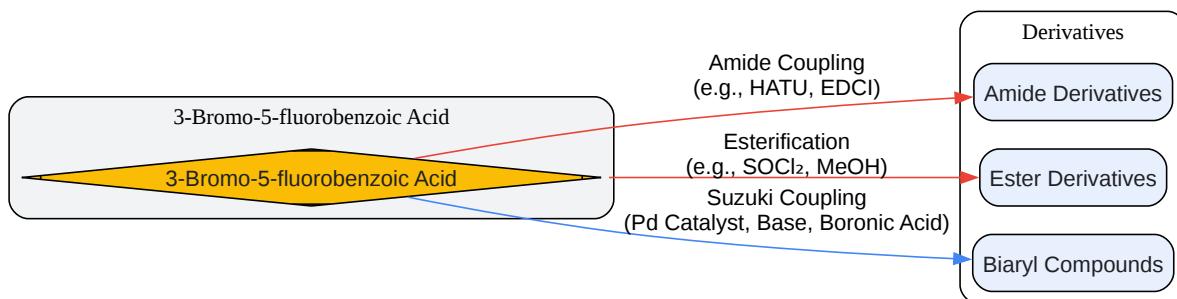
Protocol: Hydrolysis of 3-Bromo-5-fluorobenzonitrile

This method is favored for its straightforward execution and high yield. The nitrile group is hydrolyzed under basic conditions, followed by acidification to precipitate the desired carboxylic acid.

Workflow Diagram: Synthesis via Nitrile Hydrolysis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Bromo-5-fluorobenzoic acid**.


Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (1.0 eq) with 5 M aqueous sodium hydroxide (approx. 10 mL per gram of nitrile).[4]
- Hydrolysis: Heat the mixture to reflux and maintain for 2 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: The strong basic conditions and high temperature facilitate the nucleophilic attack of hydroxide on the nitrile carbon, leading to complete hydrolysis to the carboxylate salt.
- Acidification & Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid with stirring until the pH of the solution reaches 1.[4] A precipitate will form. Causality Note: Protonation of the water-soluble sodium carboxylate salt converts it to the neutral carboxylic acid, which is insoluble in water and precipitates out of the aqueous solution.[4]
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and acid.[4]
- Drying: Dry the collected solid under vacuum to yield **3-bromo-5-fluorobenzoic acid** as a final product. A typical yield for this procedure is around 94%. [4] The product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 1.1.

Chemical Reactivity and Synthetic Utility

The utility of **3-Bromo-5-fluorobenzoic acid** stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity. This allows it to serve as a versatile scaffold for building molecular complexity.[1]

Diagram: Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major synthetic transformations of **3-Bromo-5-fluorobenzoic acid**.

Reactions at the Carboxylic Acid Group

The carboxylic acid is the most readily derivatized functional group.

- Amide Coupling: It can be readily converted to amides using standard coupling reagents (e.g., HATU, EDCI, DCC) and an amine. This is a cornerstone reaction in medicinal chemistry for creating peptidomimetics and other biologically active molecules.[\[2\]](#)
- Esterification: Fischer esterification (acid catalysis with an alcohol) or conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol provides the corresponding esters.[\[6\]](#)

Reactions at the Aryl Bromide: Cross-Coupling

The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[\[1\]](#)

- Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base is a powerful method for creating biaryl structures.[\[7\]](#) This is extensively used in drug discovery to explore structure-activity relationships.

- Other Couplings: The bromide also serves as a substrate for other important reactions such as Buchwald-Hartwig amination (forming C-N bonds), Sonogashira coupling (forming C-C triple bonds), and Heck coupling.

Insight from the Field: The bromine atom is generally more reactive in palladium-catalyzed coupling than the C-F bond, allowing for selective functionalization at the 3-position. The fluorine atom is relatively inert to these conditions, a property that is highly advantageous in multi-step synthesis.

Applications in Drug Discovery and Agrochemicals

3-Bromo-5-fluorobenzoic acid is not just a laboratory curiosity; it is a pivotal intermediate in the synthesis of a wide range of commercially and scientifically important molecules.[1][4]

- Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs).[1][2] Its derivatives are found in molecules targeting central nervous system disorders, as well as anti-inflammatory and anti-cancer agents.[1][2] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine provides a site for diversification.[1]
- Agrochemicals: The halogenated aromatic core is a common feature in modern pesticides. This compound serves as an intermediate in the synthesis of effective herbicides and fungicides.[1][2] The specific halogenation pattern contributes to the molecule's biological activity and selectivity, helping to protect crops.[1]
- Material Science: This molecule can be incorporated into polymers and resins to enhance their thermal stability and mechanical properties, leading to the creation of more durable materials.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential. **3-Bromo-5-fluorobenzoic acid** is classified as an irritant.

- Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10]

- **Handling:** Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.^[9] Avoid contact with skin and eyes.^{[8][9]}
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^[9]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.^{[8][11]}

Conclusion

3-Bromo-5-fluorobenzoic acid (CAS 176548-70-2) is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, reliable synthesis, and predictable, selective reactivity make it an invaluable tool for chemists. Its demonstrated utility in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance and ensures its continued relevance in both academic research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-5-fluorobenzoic acid [myskinrecipes.com]
- 3. 176548-70-2 CAS MSDS (3-Bromo-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
- 5. PubChemLite - 3-bromo-5-fluorobenzoic acid (C7H4BrFO2) [pubchemlite.lcsb.uni.lu]
- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. echemi.com [echemi.com]

- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-fluorobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333228#3-bromo-5-fluorobenzoic-acid-cas-number-176548-70-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com